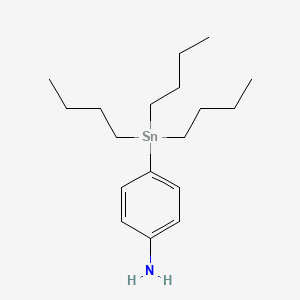

4-(Tributylstannyl)aniline

Description

Properties

IUPAC Name |

4-tributylstannylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H,7H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDJOKUDYCJLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432409 | |

| Record name | 4-(Tributylstannyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191980-51-5 | |

| Record name | 4-(Tributylstannyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Tributylstannyl Aniline and Key Derivatives

Regioselective Stannylation Approaches to Aniline (B41778) Scaffolds

Regioselectivity is a key challenge in the functionalization of aniline scaffolds. Several methods have been developed to control the position of the tributylstannyl group on the aniline ring, enabling the synthesis of specific isomers for targeted applications.

Para-Substituted Stannylation via Halogen-Lithium Exchange and Tributyltin Chloride Quenching

A common and effective method for introducing a tributylstannyl group at the para-position of aniline involves a halogen-lithium exchange followed by quenching with tributyltin chloride. This process typically starts with a para-halogenated aniline derivative. For instance, the synthesis of N,N-dimethyl-4-(tributylstannyl)aniline begins with the bromination or iodination of N,N-dimethylaniline, which directs the halogen to the para position with high regioselectivity (>90%). The resulting 4-halo-N,N-dimethylaniline then undergoes a halogen-lithium exchange using an organolithium reagent like n-butyllithium at low temperatures (-78°C) in a solvent such as tetrahydrofuran (B95107) (THF). The subsequent addition of tributyltin chloride to the resulting aryllithium intermediate yields the desired N,N-dimethyl-4-(tributylstannyl)aniline. A similar strategy has been successfully employed for other aniline derivatives, such as the synthesis of 2,6-dimethyl-4-(tributylstannyl)pyridine (B8138239) from 4-bromo-2,6-lutidine, achieving a near-quantitative yield. prepchem.com

Table 1: Synthesis of Para-Substituted Stannylamines via Halogen-Lithium Exchange

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Bromo-N,N-dimethylaniline | 1. n-BuLi, THF, -78°C2. Bu3SnCl | N,N-Dimethyl-4-(tributylstannyl)aniline | Not specified | |

| 4-Bromo-2,6-lutidine | 1. n-BuLi, diethyl ether, -60°C2. Bu3SnCl | 2,6-Dimethyl-4-(tributylstannyl)pyridine | 99.7% | prepchem.com |

Ortho-Substituted Stannylation through Directed Metallation and Stannylation

For the synthesis of ortho-substituted stannylanilines, directed ortho-metalation (DoM) is a powerful strategy. wikipedia.org This method utilizes a directing metalation group (DMG) on the aniline to guide an organolithium reagent to deprotonate the adjacent ortho-position, creating an aryllithium intermediate that can be trapped with an electrophile like tributyltin chloride. wikipedia.org

A notable example is the synthesis of o-(tributylstannyl)aniline. nih.gov In this process, N-Boc aniline is treated with tert-butyllithium (B1211817) in diethyl ether at -40°C. nih.gov The Boc group acts as the DMG, facilitating lithiation at the ortho position. Quenching this intermediate with tributyltin chloride provides the N-Boc protected ortho-stannylated aniline. nih.gov Subsequent removal of the Boc protecting group yields the final o-(tributylstannyl)aniline. nih.gov This method has been shown to be efficient for multigram scale synthesis. nih.gov

It is important to note that the choice of the directing group and reaction conditions is crucial for the success of this methodology. For instance, attempts to use N,N-dibenzyl or 4-methoxy-N-phenylbenzamide as directing groups for the ortho-stannylation of aniline were unsuccessful, leading to either side products or stannylation at an undesired position. nih.gov

Palladium-Catalyzed Direct Stannylation Methodologies

Palladium-catalyzed cross-coupling reactions offer a direct route to arylstannanes, avoiding the need for organolithium intermediates. wikipedia.org The Stille coupling reaction, for example, can directly couple para-halogenated N,N-dimethylaniline derivatives with hexabutylditin (Bu3Sn-SnBu3) in the presence of a palladium catalyst like Pd(PPh3)4. Additives such as lithium chloride can enhance the rate of transmetalation.

More recent advancements have focused on the direct C-H activation and stannylation of anilines. While the direct arylation of unprotected anilines has been achieved with high chemo- and regioselectivity for the ortho position using specific palladium-ligand systems, the direct stannylation of unprotected anilines remains an area of ongoing research. uva.es However, palladium-catalyzed stannylation has been successfully applied to a range of iodoaryl compounds, including complex bioactive molecules, under mild, open-flask conditions. nih.gov These methods are tolerant of various functional groups and provide valuable precursors for radiolabeling. nih.gov

Synthesis of N,N-Dialkylated 4-(Tributylstannyl)aniline Derivatives

The synthesis of N,N-dialkylated this compound derivatives follows similar principles to the synthesis of the parent compound, often starting from the corresponding N,N-dialkylaniline.

The synthesis of N,N-dimethyl-4-(tributylstannyl)aniline is a well-documented example. It begins with the para-halogenation of N,N-dimethylaniline. Bromination with bromine in acetic acid at low temperatures or iodination with iodine and iodic acid in sulfuric acid provides the 4-halo-N,N-dimethylaniline with high regioselectivity. This intermediate then undergoes a halogen-lithium exchange with n-butyllithium at -78°C in THF, followed by quenching with tributyltin chloride to afford the final product.

An alternative palladium-catalyzed approach involves the Stille coupling of 4-iodo-N,N-dimethylaniline with hexabutylditin, catalyzed by Pd(PPh3)4 in a solvent like DMF or THF at 80°C.

Table 2: Synthesis of N,N-Dimethyl-4-(tributylstannyl)aniline

| Method | Starting Material | Reagents | Product | Key Conditions | Reference |

| Halogen-Lithium Exchange | 4-Bromo-N,N-dimethylaniline | 1. n-BuLi2. Bu3SnCl | N,N-Dimethyl-4-(tributylstannyl)aniline | THF, -78°C | |

| Stille Coupling | 4-Iodo-N,N-dimethylaniline | Bu3Sn-SnBu3, Pd(PPh3)4, LiCl | N,N-Dimethyl-4-(tributylstannyl)aniline | DMF or THF, 80°C |

These N,N-dialkylated derivatives are valuable reagents in Stille cross-coupling reactions for the construction of complex molecules. mdpi.com

Radiochemical Synthesis of Radioiodinated Derivatives from Stannyl (B1234572) Precursors

Organotin precursors, particularly tributylstannyl derivatives, are widely used in the synthesis of radioiodinated compounds due to the facile nature of the halodestannylation reaction. nih.gov This method allows for radioiodination under mild conditions, resulting in high radiochemical yields and specific activity. nih.gov

A prime example is the synthesis of radioiodinated 4-iodophenylalanine. nih.gov The stannyl precursor, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, is synthesized from the corresponding iodo derivative. nih.gov This precursor can then be radioiodinated using sodium iodide (e.g., Na¹²⁵I or Na¹³¹I) in the presence of an oxidizing agent. nih.gov The reaction can be performed in a two-step process involving radioiodination followed by deprotection, or in a single-step process where the deprotection is carried out in situ. nih.gov The single-step method has been shown to be highly efficient, with radiochemical yields of up to 94.8 ± 3.4%. nih.gov

*Table 3: Radiochemical Synthesis of 4-[I]I-Phe from a Stannyl Precursor

| Method | Radiochemical Yield (¹²⁵I) | Radiochemical Yield (¹³¹I) | Key Conditions | Reference |

| Two-step | 91.6 ± 2.7% (iodination)83.7 ± 1.7% (deprotection) | Not reported | 15s iodination, 10 min deprotection at 65°C | nih.gov |

| Single-step | 94.8 ± 3.4% | 90.0 ± 3.8% | In situ deprotection with TFA | nih.gov |

This methodology has also been applied to the synthesis of other radioiodinated molecules, including precursors for PET probes like 6-[¹⁸F]FDOPA, where stannylated compounds serve as key intermediates. mdpi.com The use of ionic liquid-supported stannylated precursors has further facilitated the purification process, allowing for the isolation of radioiodinated products with high radiochemical purity. acs.org

Mechanistic Principles and Scope of Reactions Involving 4 Tributylstannyl Aniline

Palladium-Catalyzed Stille Cross-Coupling Reactions

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide. wikipedia.org 4-(Tributylstannyl)aniline serves as the organostannane partner in this reaction, providing a 4-aminophenyl group to the final coupled product. The reaction is valued for its tolerance of a wide variety of functional groups, and the stability of the organostannane reagents to air and moisture. wikipedia.orglibretexts.org

The catalytic cycle of the Stille reaction involving this compound is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The cycle begins with a 14-electron palladium(0) complex, which is the active catalytic species. wikipedia.org This complex reacts with an organic electrophile, typically an aryl or alkenyl halide/triflate (R¹-X), in an oxidative addition step. This process involves the palladium center inserting itself into the carbon-halide bond, leading to the formation of a 16-electron square planar palladium(II) intermediate. libretexts.org The palladium center is oxidized from the 0 to the +2 oxidation state. wikipedia.org The initial product is often a cis-complex, which can rapidly isomerize to the more stable trans-isomer. uwindsor.ca

Transmetalation: This is the key step where the organic group from the organostannane is transferred to the palladium center. The this compound molecule reacts with the palladium(II) intermediate formed in the previous step. The 4-aminophenyl group from the stannane (B1208499) replaces the halide or pseudohalide (X) on the palladium complex, forming a new diorganopalladium(II) intermediate and a triorganotin halide (Bu₃Sn-X) as a byproduct. researchgate.net This step is often the rate-determining step in the catalytic cycle. uhasselt.be The mechanism of transmetalation can be complex and may proceed through either an open or a cyclic transition state. unipi.it

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (the R¹ group from the electrophile and the 4-aminophenyl group from the stannane) couple and are expelled from the palladium center, forming the desired product (R¹-C₆H₄NH₂). researchgate.net This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. wikipedia.org The reductive elimination process reduces the palladium center from the +2 back to the 0 oxidation state.

The efficiency of the Stille cross-coupling reaction is significantly influenced by both electronic and steric factors related to the substrates, catalyst, and ligands.

The electronic nature of the substituents on the organostannane plays a crucial role in the transmetalation step. In this compound, the amino (-NH₂) group at the para-position of the aromatic ring is a strong electron-donating group. This property increases the electron density on the phenyl ring and, consequently, on the ipso-carbon atom bonded to the tin atom. This enhanced electron density increases the nucleophilicity of the stannyl (B1234572) moiety.

While the tributylstannyl group is common in Stille reactions, the three bulky butyl groups create significant steric hindrance around the tin atom. This steric bulk can impede the approach of the organostannane to the palladium complex during the transmetalation step, potentially slowing down the reaction. uhasselt.be

To overcome this steric hindrance and improve coupling efficiency, optimization of the ligands on the palladium catalyst is critical. The choice of ligand affects the reactivity of the catalyst and the stability of the intermediates. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to accelerate the Stille coupling. harvard.edu These bulky ligands can promote the reductive elimination step and help to stabilize the coordinatively unsaturated palladium(0) species. uhasselt.be The proper choice of ligand can create a suitable coordination environment around the palladium center that balances steric demands and electronic properties to facilitate all steps of the catalytic cycle efficiently.

This compound and its isomers have proven to be effective coupling partners for a range of electrophiles, particularly those with sp²-hybridized carbons.

Anilinostannanes demonstrate broad utility in coupling with various aryl and alkenyl electrophiles. The reactivity of the electrophilic partner generally follows the order of C-X bond strength: I > Br ≈ OTf > Cl. wikipedia.orglibretexts.org Aryl and vinyl iodides are highly reactive and typically undergo coupling under mild conditions. wikipedia.org Aryl bromides are also common substrates, though they may require slightly more forcing conditions. nih.gov

Aryl triflates (OTf), which are pseudohalides, are also effective electrophilic partners and their reactivity is often comparable to that of bromides. wikipedia.org However, achieving high yields with less reactive partners like aryl triflates or sterically hindered bromides can necessitate specific catalytic systems. For example, the use of Pd(PPh₃)₄ with additives like CuI and CsF in DMF has been shown to significantly improve yields for substrates with low reactivity. nih.gov

The table below presents data on the Stille cross-coupling of o-(tributylstannyl)aniline with various electrophilic partners, illustrating the scope of the reaction.

| Entry | Electrophilic Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |

| 1 | N-hexyl bromomaleimide | Pd₂(dba)₃·CHCl₃, AsPh₃ | NMP, 80 °C | 2-(N-hexylmaleimid-3-yl)aniline | 94 | nih.gov |

| 2 | Iodobenzene | Pd₂(dba)₃·CHCl₃, AsPh₃ | NMP, 80 °C | 2-Aminobiphenyl | 91 | nih.gov |

| 3 | 4-Iodoanisole | Pd₂(dba)₃·CHCl₃, AsPh₃ | NMP, 80 °C | 2-Amino-4'-methoxybiphenyl | 93 | nih.gov |

| 4 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃·CHCl₃, AsPh₃ | NMP, 80 °C | 2-Amino-4'-nitrobiphenyl | 67 | nih.gov |

| 5 | Phenyl triflate | Pd(PPh₃)₄, CuI, CsF | DMF, 80 °C | 2-Aminobiphenyl | 80 | nih.gov |

Substrate Scope and Reactivity with Diverse Electrophilic Partners

Reactivity Comparison with Analogous Organostannanes

The reactivity of arylstannanes like this compound in cross-coupling reactions is influenced by the nature of the substituents on the aromatic ring and the alkyl groups on the tin atom. In a study comparing the reactivity of various ortho-stannylated aniline (B41778) reagents, it was found that both o-(tributylstannyl)aniline and o-(trimethylstannyl)aniline are effective in Stille cross-coupling reactions with alkenyl and aryl halides. nih.govumn.edu These reagents have the advantage of being shelf- and air-stable. nih.govumn.edu

Computational studies have provided insights into the reactivity of the tributylstannyl group, suggesting that electron-donating groups on the aromatic ring, such as the amino group in this compound, enhance the nucleophilicity of the stannyl moiety, thereby improving the efficiency of coupling reactions. Conversely, the steric hindrance from the tributyl groups can sometimes impede reactivity, necessitating the optimization of ligands in the palladium catalyst system.

A comparative study of the Stille cross-coupling reactions of various 2-substituted anilines with N-hexyl bromomaleimide demonstrated the influence of the nitrogen functionality on reactivity. The results of these comparisons are detailed in the table below.

| Entry | Stannane | Yield (%) |

| 1 | o-(tributylstannyl)aniline | 95 |

| 2 | o-(trimethylstannyl)aniline | 94 |

| 3 | N-Boc-o-(tributylstannyl)aniline | 84 |

| 4 | o-(tributylstannyl)nitrobenzene | 0 |

| Data sourced from a study on the reactivity of ortho-stannylated anilines. nih.gov |

This data clearly indicates that the free amino group in o-(tributylstannyl)aniline and o-(trimethylstannyl)aniline leads to excellent yields, while the protected amine (N-Boc) shows slightly lower reactivity. The nitro-substituted analogue proved to be unreactive under the tested conditions. nih.gov

Role of Copper Iodide and Cesium Fluoride (B91410) Additives

The efficiency of Stille coupling reactions involving arylstannanes can be significantly enhanced by the use of additives. Research has shown a synergistic effect when using copper(I) iodide (CuI) and cesium fluoride (CsF) in conjunction with a palladium catalyst. organic-chemistry.org

The proposed roles of these additives are multifaceted. In polar solvents, CuI is believed to facilitate the formation of a more reactive organocopper intermediate. organic-chemistry.org In ethereal solvents, it can act as a scavenger for free ligands, which can sometimes inhibit the reaction. organic-chemistry.org Cesium fluoride, on the other hand, is thought to assist in the removal of tin byproducts from the reaction mixture, thereby driving the equilibrium towards the product. organic-chemistry.org

The combination of these additives has been shown to be particularly effective for sterically hindered systems and electronically disfavored coupling reactions. organic-chemistry.org For instance, in the coupling of aryl iodides and triflates, a system composed of [Pd(PPh₃)₄], CuI, and CsF in DMF was found to be optimal, leading to near-quantitative yields. organic-chemistry.org For aryl bromides, a different catalytic system of PdCl₂/PtBu₃ with CuI and CsF proved to be more effective. organic-chemistry.org

The utility of these additives has been demonstrated in the cross-coupling of o-(tributylstannyl)aniline with various aryl halides and a triflate, where Baldwin's conditions [Pd(PPh₃)₄–CuI–CsF in DMF] provided significantly higher yields for substrates with low reactivity under standard conditions. nih.gov

Other Synthetic Transformations

Substitution Reactions at the Stannyl Group

The tributylstannyl group in this compound can be replaced by various other functional groups through substitution reactions. A common transformation is iododestannylation, where the stannyl group is replaced by an iodine atom. This reaction is often carried out using sodium iodide in the presence of an oxidizing agent like hydrogen peroxide. This method is particularly valuable in radiochemistry for the synthesis of radioiodinated compounds.

Oxidation and Reduction Pathways of Arylstannanes

Arylstannanes, including this compound, can participate in oxidation and reduction reactions, although these are generally less common than substitution reactions. The amino group of aniline itself is susceptible to oxidation. rsc.org The reduction of related nitroaromatic stannanes has been explored as a potential route to amino-substituted arylstannanes. For example, attempts to reduce o-(tributylstannyl)nitrobenzene using reagents like Sn(II)Cl₂/EtOH or Fe(0)/EtOH were unsuccessful, with the starting material being recovered. nih.gov Catalytic hydrogenation using Pd/C resulted in the formation of nitrobenzene, indicating cleavage of the carbon-tin bond. nih.gov

The oxidation potentials of anilines have been studied, and it is known that substituents on the aromatic ring can influence these potentials. rsc.org While specific studies on the electrochemical oxidation of this compound are not detailed in the provided search results, the general principles of aniline oxidation would apply. The amino group can be oxidized to form various products, and the tributylstannyl group might also be susceptible to cleavage under certain oxidative conditions.

Strategic Applications of 4 Tributylstannyl Aniline in Advanced Organic Synthesis and Materials Science

Core Reagent for Carbon-Carbon Bond Formation in Complex Molecules

4-(Tributylstannyl)aniline is a key organotin compound utilized primarily in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org This reaction is a powerful method for forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. nih.gov The tributylstannyl group of the molecule acts as a transmetalating agent, transferring the aniline (B41778) moiety to a palladium center, which then couples with an organic halide or triflate. nih.gov This process, involving oxidative addition, transmetalation, and reductive elimination steps, makes it a valuable reagent for synthesizing intricate structures found in pharmaceuticals and materials science.

The utility of this compound and its derivatives extends to the synthesis of complex molecular frameworks. For instance, o-(tributylstannyl)aniline has been shown to be an effective coupling partner with alkenyl and aryl halides under neutral conditions, which is particularly advantageous when dealing with sensitive functional groups in complex molecule synthesis. nih.gov The stability and reactivity of these organostannanes make them robust building blocks in organic synthesis. nih.gov

The following table provides a summary of the key features of this compound in carbon-carbon bond formation:

| Feature | Description | Source |

| Reaction Type | Primarily Stille cross-coupling reactions. | wikipedia.org |

| Role | Acts as a transmetalating agent, transferring the aniline group. | nih.gov |

| Catalyst | Palladium-based catalysts are typically used. | |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. | |

| Applications | Synthesis of complex molecules for pharmaceuticals and materials science. |

Synthesis of Complex Organic Molecules and Biomolecule Analogs

The versatility of this compound as a building block is evident in its application in the synthesis of a diverse range of complex organic molecules and analogs of biomolecules.

Conjugation with Purine (B94841) Derivatives

In the field of medicinal chemistry, this compound has been employed in the synthesis of purine-cyclen conjugates. mdpi.com A notable application involves a Stille cross-coupling reaction between N,N-dimethyl-4-(tributylstannyl)aniline and a purine derivative to achieve derivatization at the C8 position of the purine ring. mdpi.com This stepwise modification of purine positions, including Mitsunobu-type alkylation and iodination followed by Stille coupling, allows for the construction of complex conjugates that can interact with biological targets such as metal ions. mdpi.com The synthesis of these conjugates is crucial for developing new therapeutic and diagnostic agents. nih.gov

Formation of Star-Shaped Molecular Architectures

This compound and related organostannanes are instrumental in the synthesis of star-shaped molecules, which have unique photophysical and mesomorphic properties. rsc.orgrsc.org The Stille cross-coupling reaction is a key strategy for constructing these architectures, where a central core is linked to multiple "arms." rsc.orgresearchgate.net For example, star-shaped molecules with a 1,3,5-triazine (B166579) core have been synthesized by reacting cyanuryl chloride with tributylstannylarenes. researchgate.net While effective, a notable drawback of this method is the potential for contamination of the final product with organotin by-products. rsc.org

Incorporation into Conjugated Polycyclic Systems (e.g., Naphthalic Anhydrides)

The synthesis of functionalized polycyclic aromatic compounds often utilizes this compound. Specifically, it has been used in Stille coupling reactions to introduce aryl groups with varying electron-donating strengths to 1,8-naphthalic anhydride (B1165640) systems. rsc.org This modification allows for the fine-tuning of the electronic and photophysical properties of the resulting conjugated systems. rsc.org These materials are of interest for their potential applications in electronic devices and sensors. rsc.org

Precursors for Imaging Agents and Probes (e.g., Radioiodinated Derivatives, Imidazopyridinyl Analogs)

A significant application of this compound is in the preparation of precursors for various imaging agents. The tributylstannyl group can be readily replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) through an iododestannylation reaction. mdpi.commdpi.com This method is critical for synthesizing radiolabeled compounds for use in single-photon emission computed tomography (SPECT) and other molecular imaging techniques. mdpi.commdpi.com

For example, radioiodinated derivatives of CO-1686 (rociletinib) have been developed as probes for lung cancer with specific EGFR mutations. mdpi.com The synthesis involves the preparation of a tributylstannyl precursor, which is then subjected to iododestannylation. mdpi.com Similarly, this compound derivatives are precursors to radioiodinated imidazopyridinyl analogs like [¹²³I]IIMPY, a neuroimaging agent for detecting β-amyloid plaques in Alzheimer's disease. mdpi.com The synthesis of these probes relies on the straightforward and efficient nature of the iododestannylation of the corresponding stannane (B1208499) precursor. mdpi.com

| Imaging Agent Type | Precursor | Application | Source |

| Radioiodinated EGFR-TKI | Tributylstannyl derivative of CO-1686 | Lung cancer imaging | mdpi.com |

| Radioiodinated Anilinopyrimidine | Tributylstannyl precursor | EGFR-TK imaging | snmjournals.org |

| Radioiodinated PIB derivative | 2-(3'-tributylstannyl-4'-methylaminophenyl)-6-hydroxy-benzothiazole | β-amyloid plaque imaging | researchgate.net |

| Radioiodinated Anilinoquinazoline | Tributylstannyl precursor | Cancer imaging | nih.gov |

| [¹²³I]IIMPY | N,N-dimethyl-4-(6-(tributylstannyl)imidazo[1,2-a]pyridin-2-yl)aniline | Alzheimer's disease neuroimaging | mdpi.com |

Synthesis of Schiff Base Materials

Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds with diverse biological activities and applications in materials science. internationaljournalcorner.comresearchgate.net While direct synthesis of Schiff bases from this compound is not the primary application, the aniline functional group is a key component in their formation. Aniline and its derivatives are condensed with aldehydes or ketones to form Schiff bases. researchgate.netresearchgate.net The resulting Schiff base materials can exhibit antibacterial, antifungal, and anti-inflammatory properties. internationaljournalcorner.com The versatility of the aniline scaffold, which can be modified using organotin chemistry, allows for the creation of a wide array of Schiff base derivatives with tailored properties. bohrium.com

Role in the Development of Optoelectronic Materials

The demand for novel materials with tailored optical and electronic properties has driven significant research into the synthesis of complex organic molecules. This compound has emerged as a key reagent in this field, particularly in the construction of donor-acceptor systems that are fundamental to the performance of various optoelectronic devices.

Synthesis of Donor-Acceptor Dyes for Near-Infrared Organic Light-Emitting Diodes (NIR OLEDs)

Donor-acceptor (D-A) and donor-π-acceptor-π-donor (D–π–A–π–D) dyes are a class of molecules that have been extensively studied for their potential in near-infrared organic light-emitting diodes (NIR OLEDs). researchgate.netresearchgate.net These materials are crucial for applications in optical communication, bio-imaging, and night-vision displays. The synthesis of such dyes often employs cross-coupling reactions, where the tributylstannyl group of this compound facilitates the formation of new carbon-carbon bonds.

A notable example is the synthesis of 4,4′-( researchgate.neteie.grumn.eduthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). researchgate.net In this synthesis, this compound derivatives, such as 4-methoxy-N-(4-methoxyphenyl)-N-(4-(tributylstannyl)phenyl)aniline, are reacted with a dihalogenated acceptor core, like 4,7-dibromo- researchgate.neteie.grumn.eduthiadiazolo[3,4-d]pyridazine, via a Stille cross-coupling reaction. researchgate.net This reaction is catalyzed by a palladium complex, typically dichlorobis(triphenylphosphine)palladium(II). researchgate.net

The reaction conditions, such as the solvent and temperature, play a crucial role in the yield of the final D–π–A–π–D dye. For instance, the yield of the target dye was found to be significantly higher when the reaction was carried out in toluene (B28343) at 110 °C compared to reactions in THF or dioxane at lower temperatures. researchgate.net

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | THF | 78 | 15 | 15 |

| 2 | Dioxane | 81 | 24 | 35 |

| 3 | Toluene | 110 | 24 | 55 |

| Table 1. Reaction conditions for the synthesis of a D–π–A–π–D dye using a this compound derivative. researchgate.net |

The resulting dye exhibits strong intramolecular charge transfer (ICT) from the electron-donating triphenylamine (B166846) moieties to the electron-accepting thiadiazolopyridazine core. This ICT process is responsible for the dye's absorption and emission properties in the near-infrared region, making it a promising candidate for use as an active emitting layer in NIR OLEDs. researchgate.netmdpi.com The photophysical properties of these dyes, including their absorption and emission maxima, are key parameters in evaluating their performance in optoelectronic devices. mdpi.com

Contributions to Ligand Design and Functional Material Precursors

The versatility of this compound extends beyond optoelectronics into the design of specialized ligands for catalysis and the synthesis of precursors for functional materials. The amino group on the aniline ring provides a site for further functionalization, allowing for the creation of complex molecular structures with specific properties.

Synthesis of Quaternized Amino Phosphine (B1218219) Oxide Ligands

Water-soluble phosphine ligands are of significant interest in homogeneous catalysis, particularly for reactions conducted in aqueous media, which is an environmentally benign approach. eie.gr The quaternization of an amino group within a phosphine ligand is a common strategy to impart water solubility. eie.gr

While direct synthesis attempts can be challenging, a multi-step methodology has been developed for the preparation of water-soluble amino phosphine oxide ligands containing a quaternary ammonium (B1175870) ion. eie.gr This process can involve the initial protection of the phosphine group as a phosphine oxide. The phosphine oxide is less susceptible to side reactions during the subsequent synthetic steps. researchgate.net This protection strategy adds extra steps to the synthesis but can be advantageous due to the reduced air sensitivity of the phosphine oxide intermediate. researchgate.net

A synthetic route to a quaternized amino phosphine oxide ligand can involve the following key steps:

Introduction of a second amino moiety : An amino group is introduced onto an alkyl chain of an aniline derivative. eie.gr

Phosphinylation : A phosphino (B1201336) group is introduced onto the aromatic ring, often via ortho-lithiation. eie.gr

Oxidation : The phosphino group is oxidized to the corresponding phosphine oxide. This step is crucial for preventing unwanted reactions at the phosphorus center in subsequent steps. eie.gr

Quaternization : The amino group on the alkyl chain is quaternized to introduce the desired positive charge and enhance water solubility. eie.gr

Computational and Theoretical Investigations of 4 Tributylstannyl Aniline Chemistry

Electronic Structure and Reactivity Predictions

Computational modeling is a powerful tool for predicting the electronic structure and chemical reactivity of molecules like 4-(tributylstannyl)aniline. By analyzing its molecular orbitals and the factors influencing its behavior in reactions, a deeper understanding of its chemical properties can be achieved.

Modeling of Frontier Molecular Orbitals and Nucleophilicity

The chemical reactivity of a molecule is largely determined by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO is the orbital of highest energy that contains electrons and is involved in electron donation, while the LUMO is the lowest energy orbital without electrons and is involved in accepting electrons. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's reactivity and stability. numberanalytics.comresearchgate.net

For derivatives of aniline (B41778), Density Functional Theory (DFT) calculations are frequently employed to model the electronic structure and predict properties like ionization potential and electron affinity. researchgate.netsci-hub.se In this compound, the aniline moiety acts as an electron-donating group, which influences the energy of the HOMO. The presence of the electron-donating amino group (-NH2) increases the energy of the HOMO, making the molecule more willing to donate electrons. sci-hub.se Computational studies on related donor-acceptor systems show that the HOMO is often localized on the donor part of the molecule. nih.govresearchgate.net

Nucleophilicity, the ability of a molecule to donate an electron pair to an electrophile, is a key aspect of reactivity that can be computationally modeled. For amines, the general trend is that nucleophilicity increases with basicity. masterorganicchemistry.com However, nucleophilicity is also highly sensitive to steric effects. masterorganicchemistry.com Computational studies suggest that electron-donating substituents on the aniline ring can enhance the nucleophilicity of the stannyl (B1234572) moiety, thereby improving its efficiency in reactions like Stille cross-coupling. The Mayr nucleophilicity scale, which quantifies nucleophilicity, shows that N,N-dimethylaniline has a higher nucleophilicity parameter (N = 5.5) than aniline (N = 3.7), illustrating the effect of electron-donating alkyl groups. acs.org

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital containing electrons; acts as an electron donor. numberanalytics.com | Primarily located on the electron-rich aniline moiety, its energy level dictates the molecule's ability to donate electrons in reactions. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital without electrons; acts as an electron acceptor. numberanalytics.com | The energy of the LUMO is important for understanding electronic transitions and reactions where the molecule accepts electron density. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap generally indicates higher reactivity. numberanalytics.comresearchgate.net | Modulating this gap through derivatization can tune the molecule's electronic and optical properties. |

| Nucleophilicity | A measure of a substance's ability to donate electrons to form a new chemical bond. masterorganicchemistry.com | The aniline group's electron-donating nature enhances the nucleophilicity of the organotin moiety, crucial for its role in catalysis. |

Theoretical Analysis of Steric and Electronic Factors in Catalysis

The utility of this compound as a reagent in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, is governed by a delicate balance of steric and electronic factors. Theoretical analysis helps to dissect these contributions and predict their impact on reaction outcomes.

Electronic Factors: The aniline portion of the molecule exerts a significant electronic influence. The amino group is a strong electron-donating group, which increases the electron density on the aromatic ring and, through the carbon-tin bond, on the tin atom. sci-hub.se This enhanced electron density increases the nucleophilicity of the tributylstannyl group, facilitating the crucial transmetalation step in the Stille coupling catalytic cycle. Computational studies on related systems confirm that electron-donating substituents generally improve coupling efficiency. The electronic properties of the substituents can also influence the regioselectivity of reactions. acs.org

| Factor | Description | Impact on Catalysis with this compound |

|---|---|---|

| Electronic Effect (Aniline Moiety) | The electron-donating -NH2 group increases electron density on the tin atom. sci-hub.se | Enhances the nucleophilicity of the stannyl group, promoting the transmetalation step in Stille coupling. |

| Steric Effect (Tributyl Group) | The bulky butyl groups create steric hindrance around the tin atom. | Can hinder the approach to the palladium catalyst, potentially reducing the reaction rate. Requires careful selection of catalyst and ligands. |

Spectroscopic Property Modeling and Interpretation

Computational chemistry is indispensable for modeling and interpreting the spectroscopic properties of this compound and its derivatives. Theoretical predictions of photophysical parameters and advanced calculations of electronic properties guide the design of new functional materials.

Theoretical Prediction of Photophysical Parameters (e.g., Fluorescence Quantum Yields, Solvatochromism)

The photophysical properties of molecules, such as their ability to absorb and emit light, are key to their use in applications like organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict these properties. researchgate.net

Fluorescence Quantum Yield (ΦF): This parameter measures the efficiency of the fluorescence process. Derivatives of N,N-dimethyl-4-(tributylstannyl)aniline have been shown to exhibit moderate fluorescence quantum yields. Theoretical calculations can help to understand the factors that lead to non-radiative decay pathways, which compete with fluorescence and lower the quantum yield. scholaris.ca For instance, molecular rigidity is often correlated with higher quantum yields, and computational models can predict the conformational flexibility of a molecule in its excited state.

Solvatochromism: This phenomenon is the change in the color of a substance when it is dissolved in different solvents. It is observed in molecules where the electronic charge distribution is significantly different between the ground and excited states. Derivatives of this compound are known to display solvatochromism. Theoretical models can predict the direction and magnitude of the spectral shifts. A reversal in solvatochromism, where a compound shows a decrease in transition energy in non-polar solvents (positive solvatochromism) and an increase in polar-protic solvents (negative solvatochromism), can be explained by analyzing the dominant solvent-solute interactions, such as hydrogen bonding and polarizability. mdpi.comnih.gov Advanced computational models can even correlate the type of solvatochromism (positive, negative, or reverse) with the multireferential character of the molecule's ground-state wave function. rsc.org

| Parameter | Definition | Theoretical Prediction Approach |

|---|---|---|

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed, indicating fluorescence efficiency. | TD-DFT calculations can model excited state geometries and decay pathways to estimate relative quantum yields. researchgate.netscholaris.ca |

| Solvatochromism | The shift in absorption or emission spectra with changing solvent polarity. mdpi.com | Computational models incorporating solvent effects (e.g., PCM) can predict spectral shifts by calculating the differential stabilization of the ground and excited states. mdpi.comrsc.org |

Advanced Density Functional Theory Calculations for Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules. sci-hub.se For this compound and its derivatives, DFT calculations provide critical insights that guide synthetic efforts and the development of new materials. mdpi.com

DFT calculations are routinely used to:

Validate Donor-Acceptor Interactions: In complex molecules derived from this compound, DFT can map the electron density distribution and confirm the nature of intramolecular charge transfer (ICT) from the aniline donor to an acceptor unit.

Predict Absorption Spectra: By calculating the energies of electronic transitions, DFT and its time-dependent extension (TD-DFT) can predict the absorption wavelengths (λmax) of a molecule, which is crucial for applications in dyes and photothermal agents. researchgate.net

Modulate the HOMO-LUMO Gap: DFT is used to calculate the energies of the frontier molecular orbitals. These calculations allow chemists to predict how modifying the molecular structure, for example by introducing different substituents, will alter the HOMO-LUMO gap and thus tune the electronic and optical properties. nih.gov

Elucidate Molecular Geometries: Optimizing the molecular structure with DFT provides information on bond lengths, bond angles, and dihedral angles, which helps in understanding steric effects and conformational preferences. mdpi.com

While powerful, it is also important to recognize the limitations of standard DFT functionals, which can sometimes fail to accurately describe phenomena like dispersion forces, charge transfer over long distances, and extended π-conjugation. nih.gov Therefore, careful selection of the functional and basis set is crucial for obtaining reliable results. mdpi.comnih.gov

| Electronic Property | Significance | Role of DFT |

|---|---|---|

| Absorption Spectrum | Determines the color of the compound and its interaction with light. | TD-DFT calculations predict the wavelengths of maximum absorption (λmax). researchgate.net |

| HOMO-LUMO Energy Levels | Govern the electronic transitions and redox properties of the molecule. researchgate.net | Calculates the energies of frontier orbitals and the energy gap. nih.gov |

| Intramolecular Charge Transfer (ICT) | Essential for the properties of donor-acceptor molecules used in electronics and optics. | Analyzes the electron density distribution in the ground and excited states to characterize ICT. |

| Molecular Geometry | Influences steric interactions and crystal packing. | Optimizes the 3D structure to its lowest energy conformation. mdpi.com |

Spectroscopic and Analytical Characterization Methodologies in Research on 4 Tributylstannyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(tributylstannyl)aniline, providing detailed information about the hydrogen, carbon, and tin atoms within the molecule.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is instrumental in identifying the arrangement of protons in this compound. The spectrum reveals characteristic signals for the protons of the tributyl groups and the aromatic protons of the aniline (B41778) ring. The integration of these signals confirms the relative number of protons in each chemical environment, while the splitting patterns (multiplicity) provide information about neighboring protons.

In a typical ¹H NMR spectrum of this compound, the protons of the butyl chains appear as a series of multiplets in the upfield region (approximately 0.9 to 1.6 ppm). The aromatic protons of the aniline ring typically appear as two distinct doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the amino group are generally found at a different chemical shift than those ortho to the tributylstannyl group due to the differing electronic effects of these substituents.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2 - 7.4 | d | 2H | Aromatic protons ortho to SnBu₃ |

| ~6.6 - 6.8 | d | 2H | Aromatic protons ortho to NH₂ |

| ~3.6 | br s | 2H | NH₂ |

| ~1.4 - 1.6 | m | 6H | Sn-CH₂-CH ₂-CH₂-CH₃ |

| ~1.2 - 1.4 | m | 6H | Sn-CH₂-CH₂-CH ₂-CH₃ |

| ~1.0 - 1.2 | m | 6H | Sn-CH ₂-CH₂-CH₂-CH₃ |

| ~0.9 | t | 9H | Sn-CH₂-CH₂-CH₂-CH ₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of this compound. libretexts.org Due to the low natural abundance of the ¹³C isotope, broadband proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org

The ¹³C NMR spectrum of this compound displays distinct signals for the four different types of carbon atoms in the butyl chains and the four unique carbons of the para-substituted aniline ring. The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization state of the carbon. libretexts.org Carbons directly attached to the tin atom and the nitrogen atom, as well as the aromatic carbons, exhibit characteristic chemical shifts.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~149 | C-NH₂ |

| ~137 | C-Sn |

| ~136 | Aromatic CH ortho to SnBu₃ |

| ~115 | Aromatic CH ortho to NH₂ |

| ~29 | Sn-CH₂-C H₂-CH₂-CH₃ |

| ~27 | Sn-CH₂-CH₂-C H₂-CH₃ |

| ~14 | Sn-CH₂-CH₂-CH₂-C H₃ |

| ~10 | Sn-C H₂-CH₂-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Organotin Moiety Characterization

¹¹⁹Sn NMR spectroscopy is a highly specific and powerful technique for characterizing the organotin moiety in this compound. academie-sciences.fr Tin has two NMR-active isotopes with a spin of 1/2, ¹¹⁷Sn and ¹¹⁹Sn, with ¹¹⁹Sn being slightly more abundant and sensitive. academie-sciences.frnorthwestern.edu The chemical shift of the ¹¹⁹Sn nucleus is very sensitive to the electronic environment and coordination number of the tin atom. academie-sciences.fr

For tetraorganostannanes like this compound, the ¹¹⁹Sn chemical shift typically falls within a specific range. In many reported instances for similar tributylphenylstannane derivatives, the ¹¹⁹Sn chemical shift is observed in the range of approximately -40 to -50 ppm relative to the standard tetramethyltin (B1198279) (SnMe₄). rsc.org This technique is invaluable for confirming the presence of the tributylstannyl group and for studying its interactions in different chemical environments. northwestern.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of the molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the confirmation of the elemental composition of the molecule. The calculated exact mass for the molecular ion [M]+ or a related fragment, such as [M-C₄H₉]+, can be compared to the experimentally measured value. rsc.org The close agreement between the calculated and found values provides strong evidence for the correct molecular formula and, by extension, the identity of the compound. For instance, a study reported the calculated value for [M-C₄H₉]+ of a related compound as 436.97827 and the found value as 436.97724, demonstrating the high precision of this method. rsc.org

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. oup.com In the case of this compound, the IR spectrum reveals characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the alkyl and aromatic groups, C-N bonds, and C=C bonds of the aromatic ring.

Key vibrational frequencies for this compound include:

N-H stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl groups are observed below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are typically found in the 1600-1450 cm⁻¹ region.

N-H bending: The scissoring vibration of the primary amine group is usually observed around 1650-1580 cm⁻¹. orgchemboulder.com

C-N stretching: The C-N stretching vibration for aromatic amines is typically a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound and its derivatives. oup.comresearchgate.netmdpi.com The UV-Vis spectrum provides information about the wavelengths of light absorbed by the molecule, which correspond to the promotion of electrons from lower to higher energy molecular orbitals. mdpi.com

For aniline and its derivatives, the spectrum typically shows absorption bands related to π-π* transitions within the benzene ring. mdpi.com The substitution of the tributylstannyl group can influence the position and intensity of these absorption maxima.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. researchgate.netrsc.org This technique provides insights into the excited state properties and de-excitation pathways of the molecule. The fluorescence spectrum, along with the absorption spectrum, can be used to determine properties such as the Stokes shift and quantum yield, which are important for applications in materials science and optoelectronics. For example, a derivative of this compound was found to exhibit fluorescence in the visible region of the spectrum. mdpi.com

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful analytical technique utilized to determine the solid-state structure of crystalline materials. This method provides detailed information about the atomic arrangement within a crystal lattice, including unit cell dimensions, space group, and the precise positions of atoms. The resulting three-dimensional structure is fundamental for understanding a compound's physical and chemical properties.

In the context of research on this compound, single-crystal X-ray diffraction would be the definitive method for elucidating its molecular geometry and intermolecular interactions in the solid state. This analytical technique involves irradiating a single crystal of the compound with monochromatic X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal.

Despite the utility of this compound as a reagent in organic synthesis, a detailed search of crystallographic databases and the scientific literature did not yield a publicly available single-crystal X-ray diffraction study for this specific compound. Therefore, experimentally determined data on its crystal system, space group, and precise atomic coordinates are not available at the time of this writing.

To illustrate the type of data that would be obtained from such an analysis, a hypothetical data table is presented below. This table represents the kind of information that would be reported in a crystallographic study and is essential for a complete structural characterization.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₈H₃₃NSn |

| Formula weight | 394.16 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 18.456(7) |

| c (Å) | 11.789(5) |

| α (°) | 90 |

| β (°) | 105.67(2) |

| γ (°) | 90 |

| Volume (ų) | 2123.4(1) |

| Z | 4 |

| Calculated density (g/cm³) | 1.234 |

Should a crystallographic study of this compound be published, it would provide invaluable insights into its solid-state conformation, including the bond lengths and angles of the tributyltin group, the geometry of the aniline moiety, and the nature of any intermolecular interactions such as hydrogen bonding or π-stacking. This information would be crucial for rationalizing its reactivity and physical properties.

Q & A

Basic: What are the critical considerations for synthesizing 4-(Tributylstannyl)aniline in a laboratory setting?

Answer:

The synthesis typically involves palladium-catalyzed Stille coupling, where tributyltin groups are introduced to an aniline derivative. Key steps include:

- Catalyst Selection : PdCl₂(PPh₃)₂ is commonly used due to its efficiency in mediating tin-carbon bond formation .

- Solvent Optimization : Polar solvents like DMF enhance reaction rates by stabilizing intermediates .

- Purification : Column chromatography or recrystallization removes tin byproducts, which can interfere with downstream applications. Nuclear Magnetic Resonance (NMR, including ¹¹⁹Sn) is critical for confirming structural integrity .

Advanced: How do steric and electronic effects of the tributylstannyl group influence regioselectivity in cross-coupling reactions?

Answer:

The bulky tributylstannyl group imposes steric constraints, favoring coupling at less hindered positions. Electronically, the tin atom’s electronegativity modulates the reactivity of the attached aromatic ring, affecting transition-state stability. Studies using Density Functional Theory (DFT) suggest that electron-withdrawing substituents on the aniline ring can enhance coupling efficiency by stabilizing Pd intermediates .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Multinuclear NMR : ¹H and ¹³C NMR confirm aromatic protons and carbon environments, while ¹¹⁹Sn NMR identifies tin coordination .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and detects isotopic patterns characteristic of tin .

- FT-IR : Confirms the presence of NH₂ and Sn-C bonds via absorption bands at ~3400 cm⁻¹ (N-H stretch) and 500–600 cm⁻¹ (Sn-C) .

Advanced: What strategies improve radiochemical yields when using this compound in ¹⁸F-labeling reactions?

Answer:

- Precursor Design : Use electron-deficient aryl stannanes to enhance reactivity with [¹⁸F]fluoroiodobenzene.

- Reaction Optimization : Elevated temperatures (80–100°C) and inert atmospheres minimize side reactions. Evidence shows radiochemical yields up to 76% under these conditions .

- Purification : Solid-phase extraction (SPE) or HPLC removes unreacted tin precursors, which can quench radioactivity .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of toxic tin vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.

- Waste Disposal : Collect tin-containing waste separately for specialized treatment to prevent environmental contamination .

Advanced: How can computational modeling predict decomposition pathways of this compound under varying pH conditions?

Answer:

Molecular dynamics simulations and quantum mechanical calculations (e.g., DFT) model hydrolysis mechanisms. For example:

- Acidic Conditions : Protonation of the NH₂ group accelerates Sn-C bond cleavage.

- Basic Conditions : Hydroxide ions attack tin, forming Sn-O bonds and releasing butyl groups. Experimental validation via LC-MS aligns with predicted intermediates .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

It serves as a versatile building block for:

- Drug Candidates : Stille coupling constructs biaryl motifs in kinase inhibitors or anticancer agents.

- PET Tracers : Incorporates radiolabels (e.g., ¹⁸F) for imaging studies, as demonstrated in COX-2 inhibitor synthesis .

Advanced: Why does the choice of solvent significantly impact reaction kinetics in Stille couplings involving this compound?

Answer:

- Polar Solvents (DMF, THF) : Stabilize Pd intermediates, accelerating oxidative addition steps.

- Nonpolar Solvents (Toluene) : Favor transmetallation but slow reductive elimination. Kinetic studies show DMF improves yields by 20–30% compared to toluene .

Basic: How can researchers mitigate tin waste generated during synthesis?

Answer:

- Scavenging Agents : Silica gel or polymer-supported reagents trap residual tin compounds.

- Catalytic Systems : Use sub-stoichiometric Pd to reduce tin reagent requirements .

Advanced: What mechanistic insights explain contradictions in reported coupling efficiencies between this compound and halogenated aromatics?

Answer:

Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.